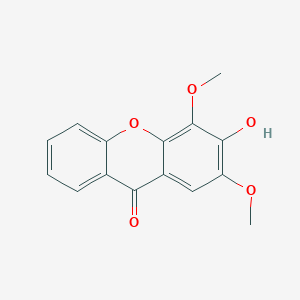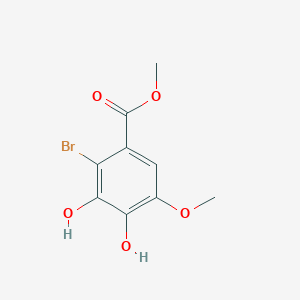
Methyl 2-bromo-3,4-dihydroxy-5-methoxybenzoate
Vue d'ensemble
Description
Methyl 2-bromo-3,4-dihydroxy-5-methoxybenzoate is an organic compound that belongs to the family of benzoic acid derivatives. It is a white crystalline powder that is soluble in organic solvents such as ethanol, chloroform, and acetone. This compound has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Methodologies : Research on the synthesis of Methyl 2-bromo-3,4-dihydroxy-5-methoxybenzoate and its derivatives has been explored. For instance, Chen Bing-he (2008) demonstrated the synthesis of Methyl 4-bromo-2-methoxybenzoate, a related compound, through a multi-step process involving bromination, hydrolysis, cyanidation, methoxylation, and esterification (Chen Bing-he, 2008). Additionally, Bao Li-jiao (2013) investigated the synthesis of intermediates of bifendate, including methyl 2-bromo-3,4-methylenedioxy-5-methoxybenzoate, via bromination after cyclization (Bao Li-jiao, 2013).
Applications in Photodynamic Therapy : Methyl 2-bromo-3,4-dihydroxy-5-methoxybenzoate and its analogs have potential applications in photodynamic therapy (PDT). For instance, M. Pişkin, E. Canpolat, and Ö. Öztürk (2020) synthesized new zinc phthalocyanine compounds with bromophenol derivatives, showing high singlet oxygen quantum yields suitable for PDT in cancer treatment (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Biological and Pharmaceutical Research
Natural Sources and Antioxidant Properties : Research has identified bromophenol derivatives in natural sources like red algae, which include compounds structurally similar to Methyl 2-bromo-3,4-dihydroxy-5-methoxybenzoate. For example, Jielu Zhao et al. (2004) isolated various bromophenol derivatives from the red alga Rhodomela confervoides, some of which exhibited potent antioxidant activities (Jielu Zhao et al., 2004).
Antioxidant Activity and Molecular Structure : Ke-kai Li et al. (2011) isolated bromophenols from Rhodomela confervoides, including compounds similar to Methyl 2-bromo-3,4-dihydroxy-5-methoxybenzoate, and evaluated their antioxidant activities. These compounds showed strong free radical scavenging activities, indicating their potential as natural antioxidants (Ke-kai Li et al., 2011).
Future Research Directions
- Potential in Drug Synthesis : The derivative of Methyl 2-bromo-3,4-dihydroxy-5-methoxybenzoate may play a role in the synthesis of pharmaceutical compounds. For instance, the synthesis of intermediates for anti-cancer drugs and other medical applications could involve similar bromophenol derivatives (Cao Sheng-li, 2004).
Propriétés
IUPAC Name |
methyl 2-bromo-3,4-dihydroxy-5-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO5/c1-14-5-3-4(9(13)15-2)6(10)8(12)7(5)11/h3,11-12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWQKJNQARMXHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)OC)Br)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00463494 | |
| Record name | Methyl 2-bromo-3,4-dihydroxy-5-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00463494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123685-25-6 | |
| Record name | Methyl 2-bromo-3,4-dihydroxy-5-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00463494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



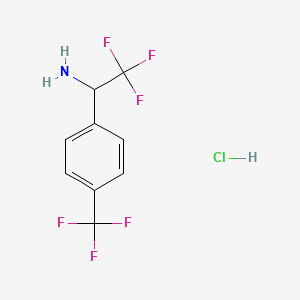
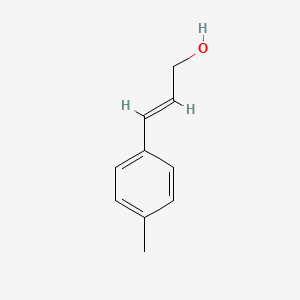


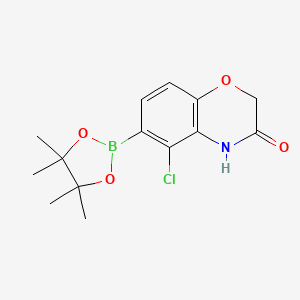
![[1,1'-Biphenyl]-4-ol, 4'-(pentyloxy)-](/img/structure/B3046305.png)
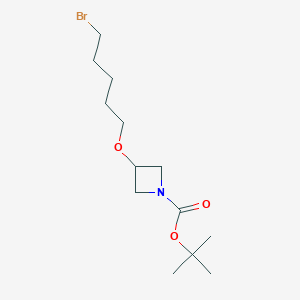
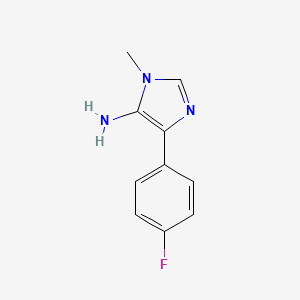
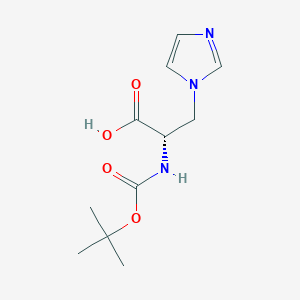
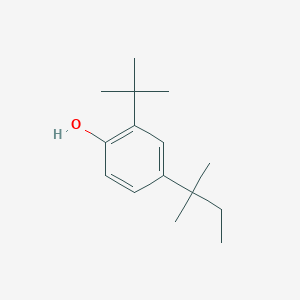
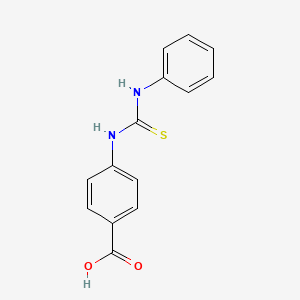
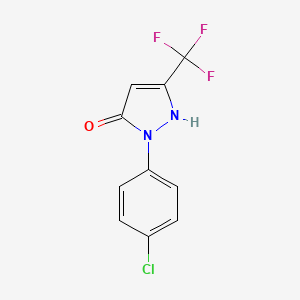
![6-Bromo-3-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B3046313.png)
